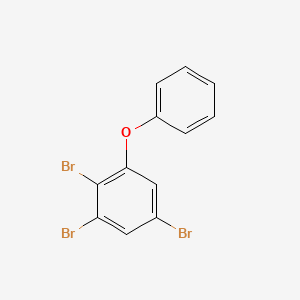

2,3,5-Tribromodiphenyl ether

描述

2,3,5-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O. It belongs to the class of polybrominated diphenyl ethers, which are known for their use as flame retardants. This compound consists of two phenyl rings connected by an oxygen atom, with three bromine atoms attached to the phenyl rings. It is known for its stability and resistance to degradation, making it useful in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the phenyl rings .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The raw materials, including diphenyl ether and bromine, are fed into a reactor where the bromination reaction takes place. The reaction mixture is then purified through various separation techniques, such as distillation or crystallization, to obtain the final product with high purity. The industrial production methods are designed to be efficient and cost-effective while ensuring the safety and environmental compliance of the process .

化学反应分析

Types of Reactions

2,3,5-Tribromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used for debromination reactions.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace bromine atoms under appropriate conditions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of phenolic compounds and quinones.

Reduction: Debromination results in the formation of lower brominated diphenyl ethers or diphenyl ether itself.

Substitution: Substitution reactions yield various substituted diphenyl ethers, depending on the nucleophile used.

科学研究应用

2,3,5-Tribromodiphenyl ether has several scientific research applications, including:

Environmental Analysis: It is used as a standard in environmental studies to monitor the presence and degradation of polybrominated diphenyl ethers in various matrices.

Flame Retardants: The compound is studied for its flame-retardant properties and its effectiveness in reducing flammability in materials such as plastics and textiles.

Toxicology Studies: Research is conducted to understand the toxicological effects of this compound on living organisms and its potential impact on human health.

Material Science: It is used in the development of new materials with enhanced fire resistance and stability .

作用机制

The mechanism of action of 2,3,5-Tribromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can undergo debromination, leading to the formation of reactive intermediates that can interact with cellular components. It has been shown to affect various molecular targets, including enzymes and receptors, leading to oxidative stress, disruption of cellular signaling pathways, and potential endocrine-disrupting effects .

相似化合物的比较

Similar Compounds

2,3’,5’-Tribromodiphenyl ether: Similar in structure but with different bromine atom positions.

2,4,6-Tribromodiphenyl ether: Another tribrominated diphenyl ether with bromine atoms at different positions.

Pentabromodiphenyl ether: Contains five bromine atoms and is used as a flame retardant

Uniqueness

2,3,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its stability and resistance to degradation make it particularly useful in applications requiring long-term performance and reliability .

生物活性

2,3,5-Tribromodiphenyl ether (BDE-27) is a member of the polybrominated diphenyl ethers (PBDEs), a class of compounds widely used as flame retardants. These compounds have raised significant environmental and health concerns due to their persistence, bioaccumulation potential, and endocrine-disrupting properties. This article explores the biological activity of BDE-27, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound has the following chemical characteristics:

- Chemical Formula : C12H6Br3O

- Molecular Weight : 405.88 g/mol

- CAS Number : 32534-81-9

The unique bromination pattern of BDE-27 influences its reactivity and biological interactions significantly compared to other PBDEs.

BDE-27 interacts with various biological molecules, primarily through:

- Endocrine Disruption : BDE-27 has been shown to bind to thyroid hormone receptors and disrupt normal endocrine functions. This can lead to alterations in thyroid hormone levels and associated developmental issues.

- Neurotoxicity : Studies indicate that exposure to BDE-27 can result in neurodevelopmental impairments. In animal models, prenatal exposure has been linked to behavioral changes and cognitive deficits in offspring .

- Oxidative Stress : BDE-27 may induce oxidative stress in cells, leading to cellular damage and apoptosis. This is mediated through the generation of reactive oxygen species (ROS) upon metabolic activation .

In Vivo Studies

Research indicates that BDE-27 exposure is associated with several adverse health outcomes:

- Thyroid Dysfunction : Animal studies have reported altered thyroid hormone levels following exposure to BDE-27, suggesting potential risks for thyroid-related disorders .

- Neurodevelopmental Impacts : A nested case-control study found associations between prenatal PBDE exposure and increased risks of developmental delays and neurobehavioral deficits in children .

- Liver Toxicity : In rodent models, BDE-27 has been implicated in liver enzyme alterations and degeneration, indicating hepatotoxic potential .

In Vitro Studies

In vitro assays have demonstrated that BDE-27 can disrupt cellular signaling pathways:

- Estrogen Receptor Activity : Some studies have shown that BDE-27 exhibits both agonistic and antagonistic activities towards estrogen receptors (ERα and ERβ), which may contribute to its endocrine-disrupting effects .

Case Studies

- Prenatal Exposure Study : The HOME study investigated the effects of prenatal PBDE exposure on neurodevelopment in children. Results indicated that higher maternal serum concentrations of PBDEs were linked to lower scores on developmental assessments at age 5 .

- Thyroid Cancer Risk Assessment : A nested case-control study analyzed the association between serum concentrations of various PBDE congeners, including BDE-27, and papillary thyroid cancer (PTC). The findings suggested a significant increase in PTC risk correlated with higher levels of certain PBDEs .

Comparative Analysis with Other PBDEs

The biological activity of BDE-27 can be contrasted with other brominated diphenyl ethers:

| Compound | Mechanism of Action | Toxicological Effects |

|---|---|---|

| 2,4,5-Tribromodiphenyl Ether | Endocrine disruption | Liver toxicity, neurodevelopmental issues |

| 2,3',4-Tribromodiphenyl Ether | Estrogenic activity | Thyroid dysfunction, reproductive toxicity |

| 2,3',6-Tribromodiphenyl Ether | Neurotoxic effects | Behavioral changes in offspring |

属性

IUPAC Name |

1,2,5-tribromo-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHLKDAUZRXBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879858 | |

| Record name | BDE-23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-16-6 | |

| Record name | 2,3,5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D420646JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。